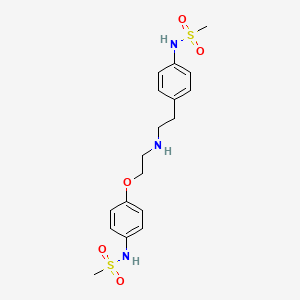![molecular formula C14H11N7O2 B601738 2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile CAS No. 252638-01-0](/img/structure/B601738.png)
2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Levosimendan Impurity, has the molecular formula C14H11N7O2 and a molecular weight of 309.29 . It is an intriguing material with diverse scientific applications and possesses unique properties, making it valuable for research in fields like drug discovery, nanotechnology, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 2-[[4-(2-azido-3-methyl-5-oxooxolan-2-yl)phenyl]hydrazinylidene]propanedinitrile . The InChI string representation of its structure is InChI=1S/C14H11N7O2/c1-9-6-13(22)23-14(9,20-21-17)10-2-4-11(5-3-10)18-19-12(7-15)8-16/h2-5,9,18H,6H2,1H3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study on the synthesis and structural analysis of functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans) bearing hydrazone functionality, considered promising for treating neglected diseases, discusses a method for synthesizing related compounds with detailed structural characterization (Epishina, Kulikov, & Fershtat, 2022).
- Research on the geometry and bond-length alternation in nonlinear optical materials explores the structural properties of furanylidene and propanedinitrile derivatives, highlighting the significance of alternating bond lengths in push-pull chromophores (Gainsford, Bhuiyan, & Kay, 2007).
Reaction Mechanisms and Derivatives Synthesis
- A study on the reaction of N1, N2-diarylamidines with a compound structurally related to the one , resulting in the formation of specific arylamino and ethanenitriles derivatives, provides insights into novel synthetic pathways (Gomaa, 2001).
- An effort on the applications of 2-arylhydrazononitriles for synthesizing a variety of new heterocyclic substances with antimicrobial activities demonstrates the utility of related compounds in developing pharmacologically active substances (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Chemical Properties and Applications
- Research on the synthesis of azoles from hydrazine-substituted compounds outlines the formation of various heterocyclic substances, indicating the potential chemical versatility and applications of related hydrazinylidene compounds (Tumosienė & Beresnevicius, 2007).
- A study on the synthesis and fungicidal activity of furan-containing azoles showcases the potential application of related compounds in developing fungicidal agents (Nizamuddin, Gupta, & Srivastava, 1999).
Propriétés
IUPAC Name |
2-[[4-(2-azido-3-methyl-5-oxooxolan-2-yl)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2/c1-9-6-13(22)23-14(9,20-21-17)10-2-4-11(5-3-10)18-19-12(7-15)8-16/h2-5,9,18H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFMPQFMZALWEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1(C2=CC=C(C=C2)NN=C(C#N)C#N)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120673 |
Source


|
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
CAS RN |
252638-01-0 |
Source


|
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252638-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
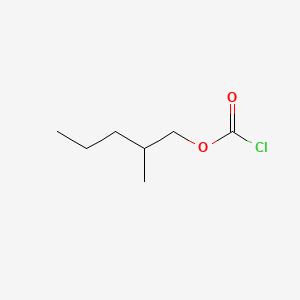
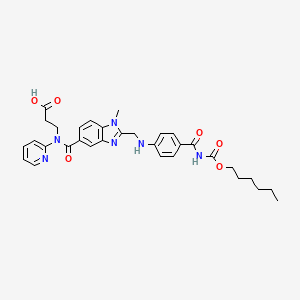
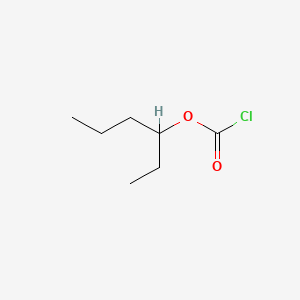
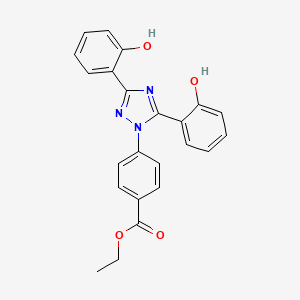
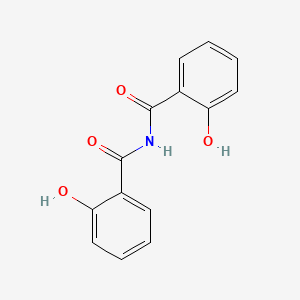
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)
